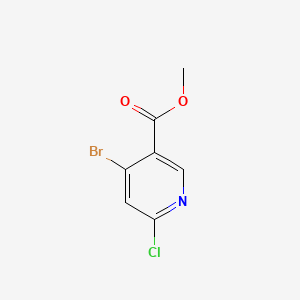

Methyl 4-bromo-6-chloronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

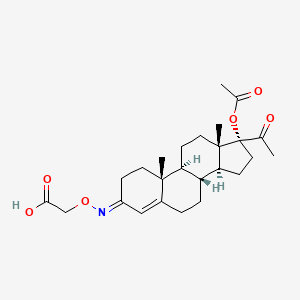

“Methyl 4-bromo-6-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . The compound is typically stored in a dry, room temperature environment and is a solid in its physical form .

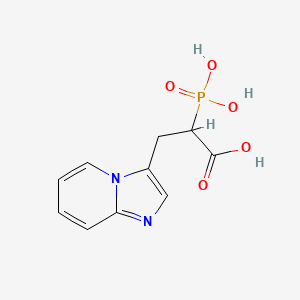

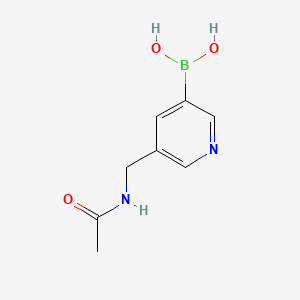

Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-6-chloronicotinate” is1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . The compound’s structure includes a bromine (Br) and a chlorine (Cl) atom, which are both halogens, attached to a pyridine ring . Physical And Chemical Properties Analysis

“Methyl 4-bromo-6-chloronicotinate” has a molecular weight of 250.48 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 179 and a covalently-bonded unit count of 1 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis Methods

Schiff Base Compounds Synthesis : A study described the synthesis and characterization of Schiff base compounds with similar bromo-chloro-phenol structures. These compounds were analyzed using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy, alongside density functional theory calculations. Such methodologies could potentially be applied to study "Methyl 4-bromo-6-chloronicotinate" for understanding its molecular and electronic structures (Kırca, Kaştaş, & Ersanli, 2021).

Halogenated Compounds Synthesis : Another research focused on the practical synthesis of 2-Bromo-6-methoxynaphthalene, a compound used in the preparation of non-steroidal anti-inflammatory agents. This highlights techniques in halogenation and methylation that could be relevant for synthesizing halogenated nicotinate derivatives (Xu & He, 2010).

Chemical Behavior and Applications

Solid-Liquid Equilibrium Behavior : The study on 6-Chloronicotinic acid explored its solubility and solid-liquid equilibrium in various solvents, providing insights into solvent interactions and thermodynamic properties. Such information could be beneficial for understanding the solubility and reactivity of "Methyl 4-bromo-6-chloronicotinate" in different solvent systems (Guo et al., 2021).

Continuous Synthesis in Microreaction Systems : Research on the continuous synthesis of 4-bromo-3-methylanisole demonstrated the advantages of modular microreaction systems for bromination reactions. This approach could potentially be applied to the efficient synthesis of "Methyl 4-bromo-6-chloronicotinate" and similar compounds (Xie et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-bromo-6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKLPBKPIATTIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-6-chloronicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)

![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)

![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)